6-Hydroxy-1H-indole-4-carbonitrile
Overview
Description
6-Hydroxy-1H-indole-4-carbonitrile is a chemical compound . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been extensively explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-4-carbonitrile is a white to off-white shiny crystalline powder . Its molecular weight is 158.16 .Scientific Research Applications
Medicine: Antiviral Applications
6-Hydroxy-1H-indole-4-carbonitrile derivatives have shown promise as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index . This suggests potential for the development of new antiviral drugs that could be effective in treating or preventing influenza outbreaks.
Agriculture: Plant Growth Regulation
Indole compounds, including derivatives of 6-Hydroxy-1H-indole-4-carbonitrile, play a significant role in plant biology as growth regulators. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and is essential for plant growth and development . Research in this area could lead to enhanced agricultural productivity through the synthesis of novel growth-promoting compounds.
Material Science: Chemical Synthesis
In material science, 6-Hydroxy-1H-indole-4-carbonitrile serves as a reactant in various chemical synthesis processes. It has been used in the stereoselective preparation of γ-lactones and in iridium-catalyzed borylation reactions . These reactions are crucial for creating complex molecules that could have applications in developing new materials or chemical sensors.
Environmental Science: Pollution Mitigation
Indole derivatives are being explored for their potential use in environmental science, particularly in pollution mitigation. The biochemical properties of these compounds could be harnessed to develop treatments that reduce the impact of pollutants on ecosystems . Further research may uncover ways to utilize these compounds in bioremediation processes.
Biochemistry: Enzyme Inhibition
In biochemistry, 6-Hydroxy-1H-indole-4-carbonitrile derivatives have been investigated as enzyme inhibitors. They have shown potential as inhibitors of tryptophan dioxygenase, which could have implications in cancer treatment as this enzyme is involved in the body’s immune response to cancer cells . This line of research is crucial for the development of new therapeutic strategies.
Pharmacology: Drug Development
The pharmacological activity of indole derivatives, including those related to 6-Hydroxy-1H-indole-4-carbonitrile, is a rich field of study. These compounds have been associated with a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and analgesic effects . Understanding these activities can lead to the development of new drugs with improved efficacy and reduced side effects.
Future Directions
Indole derivatives have been extensively explored for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration of 6-Hydroxy-1H-indole-4-carbonitrile in drug development.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and significantly impact their bioavailability. These properties are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death in harmful cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
properties
IUPAC Name |
6-hydroxy-1H-indole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRMXTVWCXBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694619 | |
Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1H-indole-4-carbonitrile | |
CAS RN |
1082040-53-6 | |
Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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